

Assessing the Carcinogenicity of Chloramben: A Review of Bioassay Data

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Compound of Interest

Compound Name: Chloramben

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carcinogenicity of the herbicide **Chloramben**, based on a pivotal bioassay conducted by the National Cancer Institute. The data presented here is intended to inform researchers and professionals in the fields of toxicology, drug development, and regulatory science.

Summary of Carcinogenicity Bioassay of Chloramben

A bioassay of technical-grade **chloramben** was conducted on Osborne-Mendel rats and B6C3F1 mice to investigate its potential carcinogenicity.^{[1][2]} The study involved administering **chloramben** in the feed to groups of 50 male and 50 female animals of each species at two different concentrations.

The findings from this bioassay suggest that under the conditions of the study, **chloramben** was carcinogenic in female B6C3F1 mice, leading to an increased incidence of hepatocellular carcinomas.^{[1][2]} In Osborne-Mendel rats, the evidence of carcinogenicity was not as clear. While there was a statistically significant increase in hemangiomas in low-dose male rats, it was not dose-related and therefore not conclusively attributed to **chloramben** administration.^{[1][2]}

Experimental Protocol

The bioassay was designed to assess the long-term effects of **chloramben** exposure. The key parameters of the experimental protocol are detailed below.

Table 1: Experimental Design of **Chloramben** Carcinogenicity Bioassay

Parameter	Osborne-Mendel Rats	B6C3F1 Mice
Animal Strain	Osborne-Mendel	B6C3F1
Group Size	50 males, 50 females per dose group	50 males, 50 females per dose group
Control Groups	Matched controls (10 per sex) and pooled controls	Matched controls (10 per sex) and pooled controls
Dose Levels	10,000 ppm and 20,000 ppm in feed	10,000 ppm and 20,000 ppm in feed
Treatment Duration	80 weeks	80 weeks
Observation Period	32-33 weeks post-treatment	11-12 weeks post-treatment
Total Study Duration	112-113 weeks	91-92 weeks

Source: National Cancer Institute, 1977[1][2]

Quantitative Data on Tumor Incidence

The following tables summarize the incidence of tumors observed in the bioassay. The data highlights the statistically significant findings for hepatocellular carcinomas in mice.

Table 2: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice

Sex	Group	Incidence	P-Value (vs. Pooled Controls)
Male	Pooled Control	9/69	-
Low Dose (10,000 ppm)	16/48	P=0.008	
High Dose (20,000 ppm)	14/48	Not Significant	
Female	Pooled Control	2/67	-
Low Dose (10,000 ppm)	7/48	Not Significant	
High Dose (20,000 ppm)	10/50	P=0.003	

Source: National Cancer Institute, 1977[1]

Table 3: Incidence of Hemangiomas in Male Osborne-Mendel Rats

Group	Incidence	P-Value (vs. Pooled Controls)
Pooled Control	0/73	-
Low Dose (10,000 ppm)	5/48	P=0.009
High Dose (20,000 ppm)	Not Significantly Higher	-

Source: National Cancer Institute, 1977[1]

Experimental Workflow

The following diagram illustrates the general workflow of the carcinogenicity bioassay conducted for **Chloramben**.



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Caption: Workflow of the **Chloramben** carcinogenicity bioassay.

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References

- 1. Bioassay of chloramben for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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